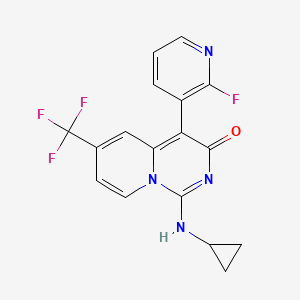
Mat2A-IN-13
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mat2A-IN-13 is a compound that inhibits methionine adenosyltransferase 2A (MAT2A), an enzyme responsible for the synthesis of S-adenosylmethionine (SAM), a principal methyl donor in biological transmethylation reactions. This compound has garnered significant interest due to its potential therapeutic applications, particularly in targeting cancers with methylthioadenosine phosphorylase (MTAP) deletions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mat2A-IN-13 involves several steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability and reactivity of intermediates .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure efficient production. Additionally, purification techniques like crystallization, chromatography, and recrystallization are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Mat2A-IN-13 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include organic solvents (e.g., methanol, acetonitrile), catalysts (e.g., palladium on carbon), and protective groups (e.g., tert-butyloxycarbonyl). Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
Applications De Recherche Scientifique
Mat2A-IN-13 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of MAT2A in various biochemical pathways and to develop new synthetic methodologies.
Biology: Employed in cellular and molecular biology research to investigate the effects of MAT2A inhibition on cellular processes and gene expression.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting MAT2A-related pathways.
Mécanisme D'action
Mat2A-IN-13 exerts its effects by inhibiting the activity of MAT2A, thereby reducing the production of S-adenosylmethionine (SAM). This inhibition disrupts various methylation reactions essential for cellular function, leading to altered gene expression and cellular processes. The molecular targets and pathways involved include the methionine salvage pathway, folate cycle, and DNA methylation .
Comparaison Avec Des Composés Similaires
Mat2A-IN-13 is unique compared to other MAT2A inhibitors due to its high selectivity and potency. Similar compounds include:
PF-9366: An allosteric inhibitor of MAT2A that binds to a different site on the enzyme, altering its activity.
IDE397: A potent small molecule inhibitor of MAT2A developed for targeting MTAP-deleted cancers.
These compounds share similar mechanisms of action but differ in their binding sites, selectivity, and therapeutic potential.
Propriétés
Formule moléculaire |
C17H12F4N4O |
|---|---|
Poids moléculaire |
364.30 g/mol |
Nom IUPAC |
1-(cyclopropylamino)-4-(2-fluoropyridin-3-yl)-6-(trifluoromethyl)pyrido[1,2-c]pyrimidin-3-one |
InChI |
InChI=1S/C17H12F4N4O/c18-14-11(2-1-6-22-14)13-12-8-9(17(19,20)21)5-7-25(12)16(24-15(13)26)23-10-3-4-10/h1-2,5-8,10H,3-4H2,(H,23,24,26) |
Clé InChI |
DVPGIHIDSHTDTP-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NC2=NC(=O)C(=C3N2C=CC(=C3)C(F)(F)F)C4=C(N=CC=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-3-[4-[(2R,3R,5Z)-3,4-dihydroxy-5-[2-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-1-methoxyethylidene]oxolan-2-yl]oxyphenyl]-N-[(2S,4S,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-2-methylprop-2-enamide](/img/structure/B12368773.png)

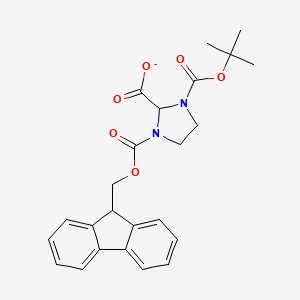
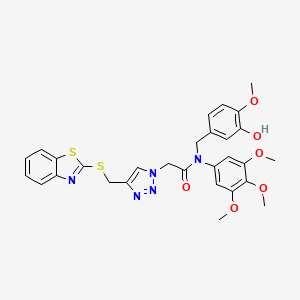
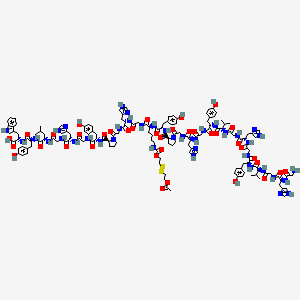
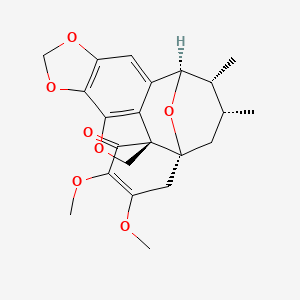
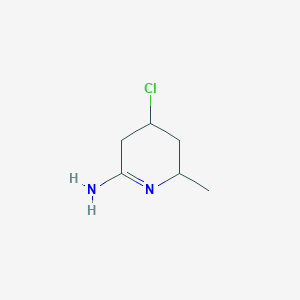
![2-[Hydroxy-[6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methylidene]cyclohexane-1,3-dione](/img/structure/B12368804.png)
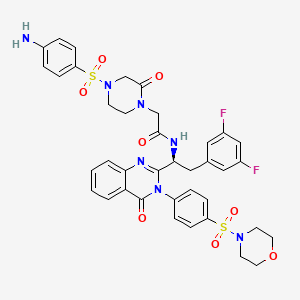
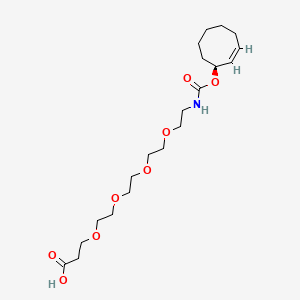
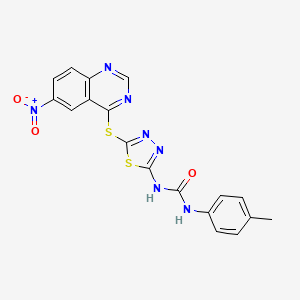

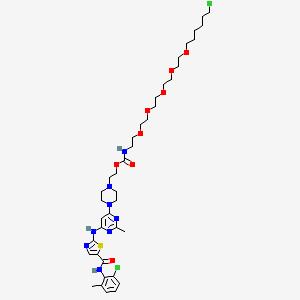
![(2R,3R,4S,5S,6R)-2-[[(1S,2S,3S)-3,7-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-2,4-dihydro-1H-naphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12368825.png)
